molecular formula C9H8Cl2O2 B2753554 5-Chloro-2-ethoxybenzoyl chloride CAS No. 60531-34-2

5-Chloro-2-ethoxybenzoyl chloride

Cat. No.: B2753554
CAS No.: 60531-34-2
M. Wt: 219.06
InChI Key: BXINAIGLJUMHPW-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxybenzoyl chloride: is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxybenzoyl chloride typically involves the chlorination of 2-ethoxybenzoic acid followed by the conversion of the resulting 5-chloro-2-ethoxybenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride . The reaction conditions generally include:

    Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Conversion to Acid Chloride: Reacting the chlorinated product with thionyl chloride or oxalyl chloride under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    5-Chloro-2-ethoxybenzoic Acid: Formed from hydrolysis.

    5-Chloro-2-ethoxybenzyl Alcohol: Formed from reduction.

Scientific Research Applications

Chemistry: 5-Chloro-2-ethoxybenzoyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and functional groups .

Biology and Medicine: In biological research, this compound is used to synthesize intermediates for drug development. It is involved in the creation of molecules with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxybenzoyl chloride is primarily based on its ability to act as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic processes to create complex organic compounds .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-ethoxybenzoyl chloride is unique due to the specific positioning of the chlorine and ethoxy groups on the benzene ring. This specific arrangement imparts distinct reactivity and properties, making it suitable for particular synthetic applications that other similar compounds may not fulfill .

Properties

IUPAC Name

5-chloro-2-ethoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXINAIGLJUMHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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